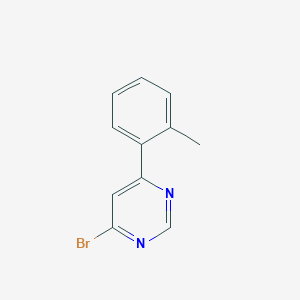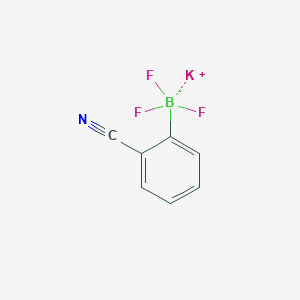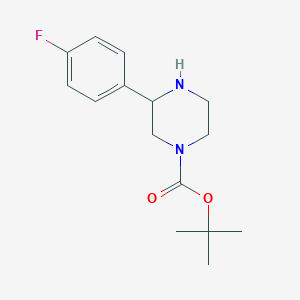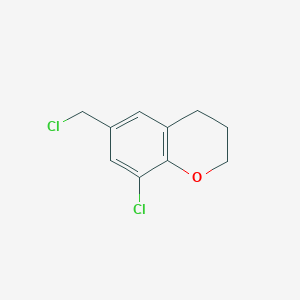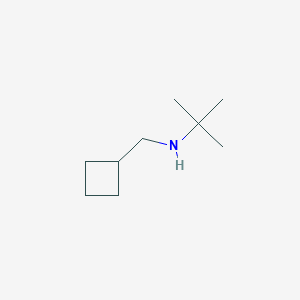
Tert-butyl(cyclobutylmethyl)amine
Vue d'ensemble
Description
Tert-butyl(cyclobutylmethyl)amine is a chemical compound that contains a total of 29 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 1 secondary amine (aliphatic) .
Synthesis Analysis
Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . A new synthesis process of tert-butylamine has been developed, which adopts MTBE (methyl tert-butyl ether) and urea process .
Molecular Structure Analysis
The molecular structure of Tert-butyl(cyclobutylmethyl)amine includes a total of 29 bonds, 10 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
Stereoselective Mannich reactions of aldehydes with ketimines provide chiral β-amino aldehydes that bear an α-tert-amine moiety . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .
Physical And Chemical Properties Analysis
Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a molar mass of 73.139 g·mol−1, a density of 0.696 g/mL, a melting point of −67.50 °C, and a boiling point of 43 to 47 °C .
Applications De Recherche Scientifique
Synthesis of N-Heterocycles
Tert-butyl(cyclobutylmethyl)amine has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Asymmetric Synthesis of Amines
Tert-butyl(cyclobutylmethyl)amine has been used in the asymmetric synthesis of amines . Chiral amines are prevalent in many bioactive molecules, including amino acids and pharmaceutical agents .
Preparation of Propargylic Tertiary Carbinamine
This compound has been used in the preparation of a propargylic tertiary carbinamine . This class of amines has been used for many different biological purposes, including click chemistry applications, diversity-oriented synthesis, the preparation of peptide isosteres, and the development of protease inhibitors as drug candidates .
Preparation of Rubber Accelerators
Tert-butyl(cyclobutylmethyl)amine is used as a precursor for the preparation of rubber accelerators . These accelerators are chemicals used to speed up the manufacturing process of rubber.
Synthesis of Pharmaceuticals
This compound is also used in the synthesis of pharmaceuticals . It can be used to create a variety of drugs, including those used to treat diseases and conditions such as cancer, heart disease, and neurological disorders.
Production of Dyes
Tert-butyl(cyclobutylmethyl)amine is employed in the production of dyes . These dyes can be used in a variety of industries, including textiles, plastics, and printing.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)10-7-8-5-4-6-8/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKYSXTZQBMHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263451 | |
| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-2-methylpropan-2-amine | |
CAS RN |
356539-84-9 | |
| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



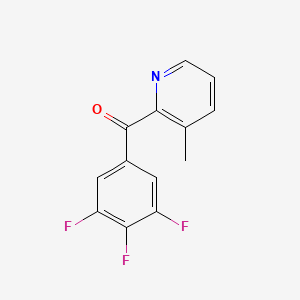
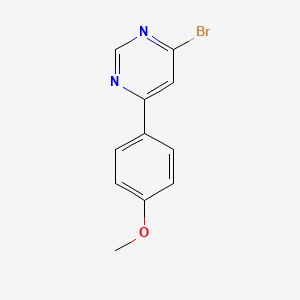

![Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate](/img/structure/B1463213.png)
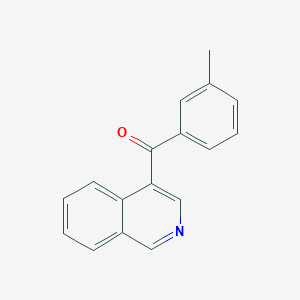

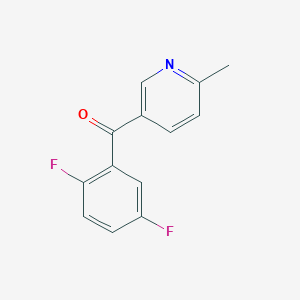
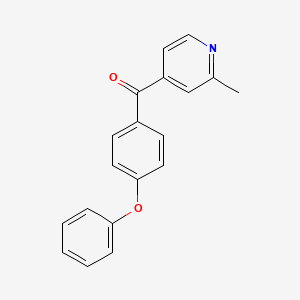
![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)

